molecular formula C19H22N2O2S B2956042 2-[(4-methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 941951-46-8

2-[(4-methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2956042
CAS No.: 941951-46-8
M. Wt: 342.46
InChI Key: KREORUMUFKYAMI-UHFFFAOYSA-N
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Description

“2-[(4-Methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one” is a synthetic organic compound featuring a sulfanyl group attached to a 4-methoxyphenyl moiety and a 4-phenylpiperazine ring linked via an ethanone backbone. For example, compounds with similar frameworks, such as those containing piperazine or sulfanyl groups, have been synthesized for biological evaluation, including aromatase inhibition (e.g., 5d in ) and antimicrobial activity .

Derivatives like 11a () and 13c () demonstrate the versatility of this scaffold for introducing substituents that modulate solubility, stability, and bioactivity.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-23-17-7-9-18(10-8-17)24-15-19(22)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREORUMUFKYAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a phenyl group through a nucleophilic substitution reaction.

    Introduction of the Methoxyphenyl Sulfanyl Group: The methoxyphenyl sulfanyl group is introduced via a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.

    Final Coupling Reaction: The final step involves coupling the piperazine derivative with the methoxyphenyl sulfanyl intermediate under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of “2-[(4-methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one” with structurally related compounds, focusing on substituents, physicochemical properties, and biological activities.

Structural Analogs and Derivatives

Compound Name Substituents Molecular Weight Melting Point (°C) Key Findings References
Target Compound : this compound - 4-Methoxyphenylsulfanyl
- 4-Phenylpiperazine
~383.5 (calc.) N/A Hypothesized serotonin/dopamine receptor modulation based on piperazine moiety.
1-(4-Phenylpiperazin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone - 3,5-Dimethyl-4-nitropyrazole
- 4-Phenylpiperazine
343.4 N/A Structural analog with nitro-pyrazole group; potential kinase inhibition.
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one - 5-Phenyl-1,3,4-oxadiazole
- 4-Phenylpiperazine
406.5 N/A Oxadiazole substituent may enhance metabolic stability.
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone - 4-Chlorophenylsulfonyl
- 1,2,4-Triazole
385.8 N/A Sulfonyl group improves solubility; triazole enhances hydrogen bonding.
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (1e) - Dimethyl sulfoximide
- 4-Methoxyphenyl
242.3 N/A DFT studies suggest catalytic applications in ruthenium-mediated reactions.
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a) - 4-Chlorophenyl-oxadiazole
- 4-Methoxyphenyl
361.8 N/A Antimicrobial activity observed in vitro.

Key Structural and Functional Differences

In contrast, sulfonyl groups (e.g., 1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-... in ) increase polarity and solubility . Piperazine derivatives with nitro-pyrazole () or oxadiazole () substituents exhibit distinct electronic profiles, affecting their pharmacokinetic properties.

Biological Activity: Compounds like 5d () and 11a () demonstrate the importance of heterocyclic substituents (e.g., benzimidazole, oxadiazole) in bioactivity. For instance, 11a showed antimicrobial properties, while 5d was designed as an aromatase inhibitor .

Synthetic and Computational Insights :

  • Derivatives such as 1e () were synthesized using Ru(II) catalysis and analyzed via DFT, highlighting the role of electron-withdrawing groups in reaction efficiency .
  • Melting points and spectral data (e.g., 3d in , 3e in ) provide benchmarks for purity and structural validation .

Research Findings and Implications

  • Medicinal Chemistry : Piperazine-containing analogs (e.g., 5d , 14 ) are frequently explored for CNS and anticancer targets due to their ability to cross the blood-brain barrier and interact with amine receptors .
  • Catalytic Applications : Sulfur-containing derivatives like 1e () are utilized in catalytic cycles, with DFT studies guiding optimization of reaction pathways .

Biological Activity

The compound 2-[(4-methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure features a methoxyphenyl group, a sulfanyl linkage, and a phenylpiperazine moiety, which contribute to its pharmacological potential. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that the phenylpiperazine moiety enhances binding affinity to these receptors, potentially leading to effects on mood regulation and anxiety reduction.

Antidepressant Effects

Several studies have evaluated the antidepressant properties of compounds similar to this compound. For instance, piperazine derivatives have shown significant inhibition of serotonin reuptake, which is crucial for mood enhancement . In animal models, these compounds have demonstrated efficacy comparable to traditional antidepressants.

Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. The presence of the methoxy group is believed to enhance electron donation capabilities, thereby neutralizing free radicals effectively .

Inhibition of Acetylcholinesterase

Another significant biological activity observed is the inhibition of acetylcholinesterase (AChE). This enzyme plays a critical role in neurotransmission by breaking down acetylcholine. Inhibition of AChE can lead to increased acetylcholine levels, enhancing cognitive function and potentially benefiting conditions such as Alzheimer's disease .

Study on Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior examined the effects of piperazine derivatives on depressive behaviors in rodents. The results indicated that compounds with similar structures to this compound significantly reduced immobility time in forced swim tests, suggesting antidepressant-like effects .

Study on Acetylcholinesterase Inhibition

In another study focusing on enzyme inhibition, various piperazine derivatives were tested against AChE. The findings revealed that modifications in the piperazine ring could enhance inhibitory potency. The compound demonstrated promising results, indicating its potential as a therapeutic agent for cognitive disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(4-methoxyphenyl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamideStructureAntidepressant, AChE inhibitor
N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamideStructureAntioxidant, neuroprotective effects

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